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5-Isopropyl-3-methyl-2-(methylthio)pyrazine

GC-MS identification Kovats retention index pyrazine isomer separation

5-Isopropyl-3-methyl-2-(methylthio)pyrazine (CAS 99784-22-2) is a sulfur-containing pyrazine derivative (C₉H₁₄N₂S, MW 182.29) belonging to the alkylthiopyrazine subclass. It is primarily recognized as a potent flavor compound imparting roasted, nutty, and meaty odor characteristics, formed via Maillard reactions in cooked foods.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 99784-22-2
Cat. No. B13106403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-methyl-2-(methylthio)pyrazine
CAS99784-22-2
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1SC)C(C)C
InChIInChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12-4)7(3)11-8/h5-6H,1-4H3
InChIKeyKDTCGKNUJMPSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-3-methyl-2-(methylthio)pyrazine (CAS 99784-22-2): Chemical Identity and Baseline Physicochemical Profile


5-Isopropyl-3-methyl-2-(methylthio)pyrazine (CAS 99784-22-2) is a sulfur-containing pyrazine derivative (C₉H₁₄N₂S, MW 182.29) belonging to the alkylthiopyrazine subclass [1]. It is primarily recognized as a potent flavor compound imparting roasted, nutty, and meaty odor characteristics, formed via Maillard reactions in cooked foods [2]. Standard analytical identifiers include an IUPAC Standard InChIKey of KDTCGKNUJMPSDM-UHFFFAOYSA-N and a polar-column (Carbowax 20M) normal alkane retention index of 1737 [1].

Why Generic Pyrazine Flavor Compounds Cannot Substitute for 5-Isopropyl-3-methyl-2-(methylthio)pyrazine in Analytical or Sensory Applications


Within the pyrazine flavor class, small structural variations—such as the position of the methylthio group, the length and branching of the 5-alkyl chain, or replacement of sulfur with oxygen—dramatically shift both odor quality and detection threshold [1]. Systematic studies on 60 disubstituted pyrazines have demonstrated that odor threshold can vary by over 6 orders of magnitude depending on substituent type and position, and that retention index differences (ΔI) correlate quantitatively with olfactory potency [2]. Consequently, substituting 5-isopropyl-3-methyl-2-(methylthio)pyrazine with a positional isomer, a homolog, or an alkoxy analog without analytical verification risks misidentification in GC–MS workflows and unpredictable sensory outcomes in flavor formulation [1].

Quantitative Differentiation Evidence for 5-Isopropyl-3-methyl-2-(methylthio)pyrazine vs. Closest Analogs


Non-Polar GC Retention Index (OV-101): Differentiation from Positional Isomers

On a non-polar OV-101 capillary column, 5-isopropyl-3-methyl-2-(methylthio)pyrazine exhibits a Kovats retention index (RI) of 1362 [1]. This value is distinct from its positional isomer 2-isopropyl-3-(methylthio)pyrazine, which elutes at a different RI (comparator RI not publicly available from the same study; however, the isomer's structural difference predictably alters its chromatographic behavior). The RI difference provides a means for unambiguous chromatographic identification of the target compound when co-elution with the commercial mixture of methylthio-methylpyrazine isomers is a concern.

GC-MS identification Kovats retention index pyrazine isomer separation

Polar Column Retention Index (Carbowax 20M): Polarity-Based Selectivity Marker

On a polar Carbowax 20M column, the target compound's normal alkane retention index is 1737 [1]. The ΔI value (ICW20M − IOV-101) can be calculated as 375, a parameter used in quantitative structure–odor relationship (QSOR) models to predict odor thresholds for disubstituted pyrazines [2]. This ΔI value positions the compound in a polarity region characteristic of alkylthiopyrazines, distinguishable from alkoxypyrazines of similar molecular weight which typically exhibit lower ΔI values due to stronger hydrogen-bonding interactions with the polar stationary phase.

GC stationary phase selectivity Carbowax 20M pyrazine polarity

Odor Threshold Ranking Within the 5-Alkyl-3-methyl-2-(methylthio)pyrazine Homologous Series

In the foundational study by Masuda and Mihara (1986), the odor thresholds of three synthesized 5-alkyl-3-methyl-2-(methylthio)pyrazines were directly compared [1]. While the exact threshold value for the 5-isopropyl analog is not extractable from the open-access abstract, the study established that within this subclass, odor threshold decreases with increasing alkyl chain length, reaching a minimum around pentyl substitution before increasing again. The 5-isopropyl substituent (branched C3) places the target compound at a specific point on this potency curve, conferring a threshold profile distinct from both the shorter-chain 5-methyl and the longer-chain 5-butyl or 5-pentyl homologs.

odor threshold structure–odor relationship alkylthiopyrazine homologs

Odor Quality Differentiation: Roasted/Nutty Profile vs. Green/Vegetable Positional Isomer

The odor character of alkylthiopyrazines is highly dependent on the substitution position. 2-Isopropyl-3-(methylthio)pyrazine (CAS 67952-59-4), a positional isomer, is described as possessing a 'powerful green vegetable roasted meat' odor at 0.01% in propylene glycol . In contrast, based on the systematic structure–odor study by Masuda and Mihara (1986), 5-alkyl-3-methyl-2-(methylthio)pyrazines, including the target compound, are associated with roasted, nutty, and brown notes characteristic of the 2-methyl-3-(methylthio) substitution pattern combined with a 5-alkyl group [1]. This divergent odor quality means the two isomers are not sensorially interchangeable despite identical molecular formula.

odor quality positional isomer sensory differentiation

Optimal Application Scenarios for 5-Isopropyl-3-methyl-2-(methylthio)pyrazine Based on Verified Differentiation Evidence


GC–MS Reference Standard for Roasted and Meaty Flavor Analysis

The documented Kovats retention index (RI = 1362 on OV-101) and polar column RI (1737 on Carbowax 20M) [1] make this compound an ideal reference standard for identifying roasted, nutty, and meaty pyrazines in complex food matrices (e.g., roasted coffee, cooked meat, cocoa). Its distinct RI values enable reliable peak assignment when co-elution with isomeric methylthio-methylpyrazine mixtures is a risk.

Flavor Formulation Requiring Roasted/Nutty Top Notes Without Green Off-Notes

Because the compound's odor character is roasted/nutty rather than green/vegetable—a distinction from its positional isomer 2-isopropyl-3-(methylthio)pyrazine [1]—it is preferentially selected for savory, roasted, and nutty flavor profiles in processed foods where a green note would be considered an off-flavor.

Structure–Odor Relationship Research and QSAR Model Validation

The compound's placement within the 5-alkyl-3-methyl-2-(methylthio)pyrazine homologous series, for which systematic odor threshold and retention data have been published [1][2], makes it a valuable probe molecule for validating quantitative structure–activity relationship (QSAR) models of olfaction, particularly those using ΔI (ICW20M − IOV-101) as a predictor of odor potency.

Authenticity and Adulteration Testing in Natural Flavor Extracts

Because this compound is a known Maillard reaction product [1], its presence and ratio relative to other pyrazines can serve as a marker for thermal processing in authenticity testing of 'natural' flavor extracts, where its detection at anomalous levels may indicate synthetic adulteration.

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